methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H8F3N3O4 It is known for its unique structural features, including a pyrazole ring substituted with a nitro group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting inflammatory and infectious diseases.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing the substrate from accessing the catalytic site.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-nitro-4-(trifluoromethyl)benzene: Similar in structure but lacks the pyrazole ring.
1-Methyl-2-nitro-3-(trifluoromethyl)benzene: Similar in structure but with different substitution patterns on the aromatic ring.
Uniqueness
Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is unique due to the presence of both the nitro and trifluoromethyl groups on the pyrazole ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate, often referred to by its chemical formula C12H8F3N3O4, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and potential applications, supported by data tables and recent research findings.
The compound features a unique structure characterized by a trifluoromethyl group and a nitro group on the phenyl ring, which significantly influences its biological activity. The synthesis typically involves multi-step organic reactions, including the nitration of trifluoromethyl-substituted aromatic compounds followed by cyclization to form the pyrazole ring .
Molecular Properties:
Property | Value |
---|---|
Molecular Formula | C12H8F3N3O4 |
Molecular Weight | 315.20 g/mol |
IUPAC Name | This compound |
CAS Number | 1171236-26-2 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, one study reported an IC50 value of 5.40 µM for COX-1 and an impressive 0.01 µM for COX-2, indicating a high selectivity index compared to standard anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values for these activities were comparable to established antibiotics, suggesting potential as a therapeutic agent in treating bacterial infections .
Case Studies
- Anti-inflammatory Efficacy : In a carrageenan-induced rat paw edema model, this compound demonstrated significant reduction in edema compared to control groups, highlighting its potential for treating acute inflammatory conditions .
- Safety Profile : Histopathological examinations during toxicity studies indicated minimal degenerative changes in vital organs (stomach, liver, kidneys), suggesting that this compound possesses a favorable safety profile at therapeutic doses .
Properties
Molecular Formula |
C12H8F3N3O4 |
---|---|
Molecular Weight |
315.20 g/mol |
IUPAC Name |
methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H8F3N3O4/c1-22-11(19)8-4-5-17(16-8)9-3-2-7(12(13,14)15)6-10(9)18(20)21/h2-6H,1H3 |
InChI Key |
YDRMVEHNRMDTDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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